Spiro[fluorene-9,9'-xanthene]-2,7-diylbis(diphenylphosphineoxide)
Description
Spiro[fluorene-9,9'-xanthene]-2,7-diylbis(diphenylphosphineoxide) (abbreviated as SFX-POPh2) is a spirocyclic compound featuring a spiro[fluorene-9,9'-xanthene] (SFX) core with diphenylphosphine oxide (POPh2) groups at the 2- and 7-positions. The SFX core consists of two orthogonal π-systems (fluorene and xanthene) connected by a central sp³-hybridized carbon atom, creating a rigid 3D molecular geometry . This structure reduces intermolecular π-π stacking, suppresses charge recombination, and enhances electronic coupling in optoelectronic devices . The POPh2 groups act as electron-withdrawing moieties, improving electron transport properties and thermal stability .
Properties
Molecular Formula |
C49H34O3P2 |
|---|---|
Molecular Weight |
732.7 g/mol |
IUPAC Name |
2,7-bis(diphenylphosphoryl)spiro[fluorene-9,9'-xanthene] |
InChI |
InChI=1S/C49H34O3P2/c50-53(35-17-5-1-6-18-35,36-19-7-2-8-20-36)39-29-31-41-42-32-30-40(54(51,37-21-9-3-10-22-37)38-23-11-4-12-24-38)34-46(42)49(45(41)33-39)43-25-13-15-27-47(43)52-48-28-16-14-26-44(48)49/h1-34H |
InChI Key |
BFPBFISLGKUIFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C46C7=CC=CC=C7OC8=CC=CC=C68)C=C(C=C5)P(=O)(C9=CC=CC=C9)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₅₀H₃₂O₃P₂
- Thermal Stability : Glass transition temperature (T₉) >150°C (common for SFX-based materials) .
- Optoelectronic Properties : High-energy bandgap (~3.1 eV) and strong absorption in UV regions (228–308 nm) .
Comparison with Similar Compounds
Structural Analogues
2.1.1 Spirobifluorene Derivatives
- 2,7-Bis(diphenylphosphoryl)-9,9’-spirobifluorene (SPPO13) :
2.1.2 9,9'-Spirobi[fluorene]-2,7-diylbis(diphenylphosphine oxide) (SBF(POPh2)₂) :
- Core : Spirobifluorene with POPh2 groups.
- Key Differences : Similar to SPPO13 but optimized for red phosphors. The absence of xanthene reduces solubility and charge-transport efficiency compared to SFX-POPh2 .
Functional Analogues
2.2.1 SP1 and SP2 (Acridine/Phenothiazine-Based HTMs) :
- Structure: SFX core functionalized with acridine (SP1) or phenothiazine (SP2).
- Key Differences :
2.2.2 SQPTZ-2,7-F(POPh2)₂ :
- Structure: SFX core with quinoline-phenothiazine and POPh2 groups.
- Key Differences : Broader absorption (350–375 nm) compared to SFX-POPh2 (228–308 nm) .
Performance Comparison in Optoelectronic Devices
Key Advantages of SFX-POPh2
Thermal Stability : Superior to spirobifluorene analogues due to the xanthene moiety’s rigidity .
Charge Transport : POPh2 groups enhance electron mobility, making it ideal for electron-transport layers (ETLs) in perovskite solar cells .
Synthetic Versatility : SFX cores allow modular functionalization (e.g., bromination, amination) for tailored optoelectronic properties .
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